molecular formula C17H17NO B14130797 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole

Cat. No.: B14130797
M. Wt: 251.32 g/mol
InChI Key: ZYLBAMYEXCOHTN-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a methoxy group attached to the indole core. Its unique structure makes it a subject of interest in both synthetic chemistry and pharmacological research.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 3,5-Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the indole core reacts with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions using reagents like halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials, including dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-5-methoxy-1H-indole: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.

    1-(3,5-Dimethylphenyl)-5-hydroxy-1H-indole: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.

    1-(3,5-Dimethylphenyl)-5-methoxy-2H-indole: The position of the methoxy group on the indole ring can influence the compound’s electronic properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-5-methoxyindole

InChI

InChI=1S/C17H17NO/c1-12-8-13(2)10-15(9-12)18-7-6-14-11-16(19-3)4-5-17(14)18/h4-11H,1-3H3

InChI Key

ZYLBAMYEXCOHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

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